molecular formula C10H20N2O3S B13749023 tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

Cat. No.: B13749023
M. Wt: 248.34 g/mol
InChI Key: PEIBGUXFGFTTOY-ZETCQYMHSA-N
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Description

tert-Butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with specific amino acids or their derivatives. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by coupling with the desired amino acid derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the preparation of tert-butyl carbamate, followed by its reaction with the appropriate amino acid derivative. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. It often forms covalent or non-covalent bonds with the target, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.

    tert-Butyl N-hydroxycarbamate: Used in the synthesis of hydroxylamines.

    tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate: A related compound with different functional groups.

Uniqueness: tert-Butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is unique due to its specific structure, which includes a methylsulfanyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications .

Properties

Molecular Formula

C10H20N2O3S

Molecular Weight

248.34 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(14)12-7(8(11)13)5-6-16-4/h7H,5-6H2,1-4H3,(H2,11,13)(H,12,14)/t7-/m0/s1

InChI Key

PEIBGUXFGFTTOY-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)N

Origin of Product

United States

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